Cas no 122894-73-9 (Ethyl 2,3,4,5-tetrafluorobenzoate)
Ethyl 2,3,4,5-tetrafluorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2,3,4,5-tetrafluorobenzoate
- 2,3,4,5-TETRAFLUORO-BENZOIC ACID ETHYL ESTER
- RARECHEM AL BI 0650
- 2,3,4,5-Tetrafluorobenzoic Acid Ethyl Ester
- Ethyl 2H-tetrafluorobenzoate
- ethy-2,3,4,5-tetrafluorobenzoate
- 5-Tetrafluoro-benzoic acid ethyl ester
- Benzoic acid,2,3,4,5-tetrafluoro-, ethyl ester
- Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
- PubChem4072
- SBHMXBYMQZRRLC-UHFFFAOYSA-N
- Ethyl2,3,4,5-Tetrafluorobenzoate
- SBB063087
- ethyl 2,3,4,5-tetrakis(fluoranyl)be
- J-004870
- T2094
- Ethyl 2,3,4,5-Tetrafluoro Benzoate
- 122894-73-9
- H10766
- CS-0196608
- SCHEMBL2001481
- A804990
- AC-11520
- DTXSID30379014
- FT-0642991
- MFCD02094158
- AKOS007930429
- AS-9424
- DB-004576
-
- MDL: MFCD02094158
- Inchi: 1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
- InChI Key: SBHMXBYMQZRRLC-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1C(=O)OCC)F)F)F
Computed Properties
- Exact Mass: 222.03000
- Monoisotopic Mass: 222.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.382
- Boiling Point: 88°C/13mmHg(lit.)
- Flash Point: 95 ºC
- Refractive Index: 1.4440
- PSA: 26.30000
- LogP: 2.41970
- Solubility: Not determined
Ethyl 2,3,4,5-tetrafluorobenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
Ethyl 2,3,4,5-tetrafluorobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 2,3,4,5-tetrafluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096321-500g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | 97% | 500g |
$472.16 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2094-100G |
Ethyl 2,3,4,5-Tetrafluorobenzoate |
122894-73-9 | >98.0%(GC) | 100g |
¥855.00 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156468-100G |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | >98.0%(GC) | 100g |
¥845.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156468-10g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | >98.0%(GC) | 10g |
¥205.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156468-25G |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | >98.0%(GC) | 25g |
¥281.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156468-2g |
Ethyl 2,3,4,5-Tetrafluorobenzoate |
122894-73-9 | >98.0%(GC) | 2g |
¥79.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156468-5g |
Ethyl 2,3,4,5-tetrafluorobenzoate |
122894-73-9 | >98.0%(GC) | 5g |
¥108.90 | 2023-09-03 | |
| TRC | E926890-250mg |
Ethyl 2,3,4,5-Tetrafluorobenzoate |
122894-73-9 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E926890-500mg |
Ethyl 2,3,4,5-Tetrafluorobenzoate |
122894-73-9 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E926890-2.5g |
Ethyl 2,3,4,5-Tetrafluorobenzoate |
122894-73-9 | 2.5g |
$ 80.00 | 2022-06-05 |
Ethyl 2,3,4,5-tetrafluorobenzoate Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Fluorine containing Building Blocks
Additional information on Ethyl 2,3,4,5-tetrafluorobenzoate
Ethyl 2,3,4,5-Tetrafluorobenzoate: A Comprehensive Overview
Ethyl 2,3,4,5-tetrafluorobenzoate (CAS No. 122894-73-9) is a highly fluorinated aromatic ester that has garnered significant attention in various fields due to its unique chemical properties and versatile applications. This compound is characterized by its tetrafluorinated benzene ring structure, which imparts exceptional stability and reactivity under specific conditions. The molecule's structure consists of a benzoic acid derivative with four fluorine atoms attached to the benzene ring and an ethyl ester group. This combination makes it a valuable compound in organic synthesis and material science.
The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoate typically involves multi-step processes that include fluorination reactions and esterification. Recent advancements in fluorination techniques have enabled more efficient and selective methods for producing this compound. For instance, the use of electrophilic fluorination agents such as HF or F2 under controlled conditions has been optimized to achieve higher yields and purity levels. Additionally, the application of transition metal catalysts in these reactions has been explored to enhance reaction rates and selectivity.
One of the most notable applications of Ethyl 2,3,4,5-tetrafluorobenzoate is in the field of pharmaceuticals. The compound serves as an intermediate in the synthesis of various bioactive molecules due to its ability to undergo diverse chemical transformations. Recent studies have highlighted its role in the development of anti-inflammatory agents and potential anticancer drugs. For example, researchers have demonstrated that derivatives of this compound exhibit significant inhibitory effects on specific enzymes associated with inflammation and tumor growth.
In materials science, Ethyl 2,3,4,5-tetrafluorobenzoate has been utilized as a precursor for the synthesis of advanced polymers and high-performance materials. The fluorinated benzene ring provides excellent thermal stability and chemical resistance to these materials. Recent research has focused on incorporating this compound into polymeric structures to enhance their mechanical properties and durability under harsh environmental conditions.
The electronic properties of Ethyl 2,3,4,5-tetrafluorobenzoate also make it a promising candidate for applications in optoelectronics. The tetrafluorinated benzene ring introduces significant electron-withdrawing effects into the molecule's structure, which can be exploited in designing organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have shown that incorporating this compound into OLED architectures can improve device efficiency and stability.
From an environmental perspective, understanding the degradation pathways of Ethyl 2,3,4,5-tetrafluorobenzoate is crucial for assessing its potential impact on ecosystems. Recent investigations have revealed that this compound undergoes slow hydrolysis under alkaline conditions but remains relatively stable under neutral or acidic pH levels. Its persistence in certain environmental matrices underscores the need for careful handling during industrial processes to minimize ecological risks.
In conclusion,Ethyl 2,3,4,,5-Tetrafluorobenzoate (CAS No.122894-73-9) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis,, materials science,, pharmaceuticals,, and optoelectronics.. As research continues to uncover new potential uses for this compound,, its significance in both academic and industrial settings is expected to grow further..
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